N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
This compound is a hybrid molecule combining a 6-methoxyindole ethylamide scaffold with a thiazolidinone core substituted with a 4-methoxyphenylmethylidene group. The indole moiety is linked via an ethyl group to a propanamide chain, which is further connected to a 1,3-thiazolidin-4-one ring featuring a (5Z)-configured 4-methoxyphenylmethylidene substituent and a sulfanylidene (thiocarbonyl) group at position 2.
Properties
IUPAC Name |
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-31-18-5-3-16(4-6-18)13-22-24(30)28(25(33)34-22)12-10-23(29)26-11-9-17-15-27-21-14-19(32-2)7-8-20(17)21/h3-8,13-15,27H,9-12H2,1-2H3,(H,26,29)/b22-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXQYRLMWQXUBB-XKZIYDEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCC3=CNC4=C3C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex synthetic compound that incorporates both indole and thiazolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.
Structural Overview
The compound is characterized by a thiazolidine ring fused with an indole structure, which is known for its diverse biological properties. The presence of methoxy groups on both the indole and phenyl rings enhances its lipophilicity and may contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing thiazolidine structures exhibit significant anticancer properties. The thiazolidinone derivatives, similar to the target compound, have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | HepG2 (liver cancer) | 10.5 | Induction of apoptosis |
| Compound 2 | A549 (lung cancer) | 12.8 | Inhibition of cell proliferation |
| Compound 3 | HCT116 (colon cancer) | 9.7 | Cell cycle arrest |
Research has demonstrated that the thiazolidine scaffold can inhibit key enzymes involved in cancer progression, such as COX and LOX pathways, contributing to its anticancer efficacy .
Anticonvulsant Properties
The indole structure is often associated with neuroprotective effects. Compounds similar to N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-3-thiazolidinone derivatives have been tested for their anticonvulsant activity in animal models:
| Study | Model Used | Efficacy (%) | Reference |
|---|---|---|---|
| Study A | Picrotoxin-induced seizures | 85% protection | |
| Study B | PTZ model | 90% protection |
These findings suggest that the incorporation of the indole moiety may enhance the anticonvulsant activity through modulation of GABAergic neurotransmission.
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazolidine core has been shown to inhibit various enzymes involved in tumor growth and inflammation.
- Apoptosis Induction : Compounds with similar structures promote programmed cell death in cancer cells, which is crucial for effective cancer therapy.
- Neurotransmitter Modulation : The indole component may interact with serotonin receptors, influencing mood and seizure thresholds.
Case Studies
A recent study explored the efficacy of a related compound in treating lung cancer. The study utilized A549 cells treated with varying concentrations of the compound over 48 hours, revealing a dose-dependent response with significant cytotoxicity at higher concentrations (IC50 = 12.8 µM). Molecular dynamics simulations indicated strong binding affinity to Bcl-2 proteins, suggesting a mechanism involving apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Table 1: Key Structural Differences in Thiazolidinone Derivatives
Key Observations :
- The target compound is unique in combining a 6-methoxyindole ethylamide group with a 4-methoxyphenylmethylidene-substituted thiazolidinone. This dual functionality may enhance binding to both indole-recognizing receptors (e.g., serotonin transporters) and thiazolidinone targets (e.g., PPAR-γ or COX enzymes) .
- Electronic Effects : The 4-methoxy group in the target compound donates electron density via resonance, contrasting with electron-withdrawing substituents like sulfonamides (e.g., ) or thiadiazoles (e.g., ), which may alter redox activity or enzyme inhibition.
Amide Side Chain Variations
The target compound’s amide side chain (2-(6-methoxyindol-3-yl)ethyl) distinguishes it from simpler aryl or heteroaryl amides in analogs (Table 1). For example:
- describes N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, which shares the indole ethylamide motif but lacks the thiazolidinone core. This compound’s S-enantiomer (CAS 1212098-73-1) highlights the importance of stereochemistry in NSAID-related activity .
- includes propanamide derivatives with sulfamethoxazole moieties (e.g., compound 7), demonstrating how sulfonamide groups can modulate anticancer activity .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Predicted Physicochemical Properties
Analysis :
- The target compound’s higher logP compared to and suggests greater lipophilicity, aligning with its methoxy substituents. However, its solubility is likely poor, necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
